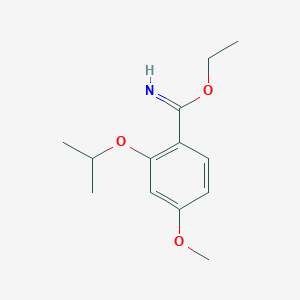

Ethyl 2-isopropoxy-4-methoxybenzimidate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

763080-21-3 |

|---|---|

Molekularformel |

C13H19NO3 |

Molekulargewicht |

237.29 g/mol |

IUPAC-Name |

ethyl 4-methoxy-2-propan-2-yloxybenzenecarboximidate |

InChI |

InChI=1S/C13H19NO3/c1-5-16-13(14)11-7-6-10(15-4)8-12(11)17-9(2)3/h6-9,14H,5H2,1-4H3 |

InChI-Schlüssel |

ZBJSSJKFWYKQHY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=N)C1=C(C=C(C=C1)OC)OC(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 2 Isopropoxy 4 Methoxybenzimidate

Established Reaction Pathways and Precursors

The traditional and most direct route to ethyl 2-isopropoxy-4-methoxybenzimidate involves the reaction of a corresponding benzonitrile with ethanol under acidic conditions. This pathway, a classic example of the Pinner reaction, has been a cornerstone of imidate synthesis for over a century.

Synthesis from Ester or Nitrile Precursors

The primary and most widely documented method for the synthesis of benzimidates, including the target compound, is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the specific case of ethyl 2-isopropoxy-4-methoxybenzimidate, the precursor would be 2-isopropoxy-4-methoxybenzonitrile, which is reacted with anhydrous ethanol in the presence of a strong acid, typically hydrogen chloride. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then attacked by the ethanol nucleophile to form the imidate hydrochloride salt. Subsequent neutralization yields the final ethyl 2-isopropoxy-4-methoxybenzimidate product.

While less common, the synthesis of imidates from esters is also a known transformation, often proceeding through a different mechanistic pathway. This can involve the conversion of the ester to an intermediate that is then reacted with an amine and subsequently alkylated. However, for the direct synthesis of an N-unsubstituted imidate like ethyl 2-isopropoxy-4-methoxybenzimidate, the Pinner reaction starting from the corresponding nitrile is the more conventional and efficient route.

Optimization of Reaction Conditions and Yields

The efficiency of the Pinner reaction for the synthesis of ethyl 2-isopropoxy-4-methoxybenzimidate is highly dependent on several key reaction parameters. The optimization of these conditions is crucial for maximizing the yield and purity of the product.

Key parameters that are typically optimized include:

Acid Catalyst: While anhydrous hydrogen chloride is traditionally used, other Brønsted or Lewis acids can be employed. The concentration and choice of acid can significantly impact the reaction rate and the formation of byproducts.

Temperature: The Pinner reaction is often carried out at low temperatures to suppress the formation of side products such as amides and esters, which can arise from the hydrolysis of the imidate product or intermediates. wikipedia.org

Solvent: The reaction is typically performed in an anhydrous, non-polar solvent to prevent the decomposition of the reactive intermediates. The choice of solvent can also influence the solubility of the reactants and the reaction rate.

Reactant Stoichiometry: The molar ratio of the nitrile, alcohol, and acid catalyst is a critical factor. An excess of the alcohol is often used to drive the reaction to completion.

Table 1: Hypothetical Optimization of the Pinner Reaction for Ethyl 2-isopropoxy-4-methoxybenzimidate Synthesis

| Entry | Acid Catalyst (equiv.) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | HCl (1.2) | 0 | Diethyl Ether | 24 | 75 |

| 2 | HCl (1.2) | 25 | Diethyl Ether | 12 | 68 |

| 3 | H2SO4 (1.0) | 0 | Dichloromethane | 24 | 65 |

| 4 | HCl (1.5) | -10 | Tetrahydrofuran | 36 | 82 |

| 5 | HCl (1.2) | 0 | Cyclopentyl methyl ether | 24 | 85 |

This table is illustrative and based on general principles of the Pinner reaction. Actual experimental results may vary.

Novel Synthetic Approaches and Innovations

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies in organic chemistry. This trend has also influenced the synthesis of benzimidates, with researchers exploring green chemistry principles and novel catalytic systems to improve upon traditional methods like the Pinner reaction.

Integration of Green Chemistry Principles in Benzimidate Synthesis

The application of green chemistry principles to the synthesis of ethyl 2-isopropoxy-4-methoxybenzimidate aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, the development of catalytic reactions to minimize waste, and the use of energy-efficient reaction conditions.

One promising approach is the use of greener solvents . Traditional solvents used in the Pinner reaction, such as diethyl ether and chlorinated hydrocarbons, are often volatile and hazardous. Researchers are exploring the use of more environmentally friendly alternatives, such as cyclopentyl methyl ether (CPME), which has been shown to be an effective solvent for the Pinner reaction. researchgate.net The use of solvent-free reaction conditions, where one of the reactants also serves as the solvent, is another avenue being investigated to minimize solvent waste. unive.it

Furthermore, energy efficiency is being addressed through the use of microwave irradiation and ultrasound assistance . Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields by enabling rapid and uniform heating of the reaction mixture. anton-paar.comnih.gov Similarly, the use of ultrasound (sonochemistry) can enhance reaction rates through the phenomenon of acoustic cavitation. ksu.edu.sa

Table 2: Comparison of Conventional and Green Synthesis Approaches for a Hypothetical Benzimidate

| Parameter | Conventional Method (Pinner Reaction) | Green Approach |

| Solvent | Diethyl Ether / Dichloromethane | Cyclopentyl methyl ether / Solvent-free |

| Energy Input | Conventional heating (reflux) | Microwave irradiation / Ultrasound |

| Catalyst | Stoichiometric strong acid (e.g., HCl) | Recyclable heterogeneous acid catalyst |

| Waste Generation | Acidic waste, solvent waste | Reduced waste, catalyst recycling |

Development of Catalytic Methods for Enhanced Efficiency

To improve the efficiency and sustainability of benzimidate synthesis, significant research has been directed towards the development of catalytic methods. These approaches aim to replace stoichiometric reagents with catalytic amounts of more active and selective promoters.

Lewis acid catalysis has emerged as a powerful alternative to the traditional Brønsted acid-catalyzed Pinner reaction. nih.gov Various Lewis acids, such as hafnium(IV) triflate and trimethylsilyl triflate, have been shown to effectively promote the reaction of nitriles with alcohols to form imidates. nih.gov These catalysts can offer milder reaction conditions and improved chemoselectivity.

The use of heterogeneous catalysts is another key area of innovation. Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation from the reaction mixture and the potential for recycling and reuse. epa.gov This simplifies the work-up procedure and reduces waste. For benzimidate synthesis, solid acid catalysts, such as heteropolyacids and supported acids, are being explored as recyclable alternatives to homogeneous acid catalysts. researchgate.net

The development of these novel catalytic systems holds the promise of making the synthesis of ethyl 2-isopropoxy-4-methoxybenzimidate and other benzimidates more efficient, cost-effective, and environmentally friendly.

Chemical Reactivity and Transformations of Ethyl 2 Isopropoxy 4 Methoxybenzimidate

Reactions Involving the Imidate Functional Group

The imidate functional group, characterized by the -C(=NH)-O- linkage, is the most reactive site in Ethyl 2-isopropoxy-4-methoxybenzimidate. Its reactivity is centered around the electrophilic carbon atom of the C=N double bond, which is susceptible to attack by various nucleophiles, and the ability of the imidate to participate in cyclization reactions to form heterocyclic systems.

Nucleophilic Additions and Substitutions

The carbon-nitrogen double bond of the imidate group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of carbonyl compounds, though generally less pronounced. A variety of nucleophiles can add to the imidate carbon, leading to tetrahedral intermediates that can subsequently undergo further reactions. unacademy.comlibretexts.orgrsc.orgderpharmachemica.combyjus.commasterorganicchemistry.com

Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents and organolithium compounds), are expected to add to the imidate carbon. nih.govchadsprep.comlibretexts.orgyoutube.comlibretexts.org The initial addition would form a magnesium or lithium salt of a hemiaminal ether, which upon acidic workup, could hydrolyze to a ketone. This transformation provides a pathway for the synthesis of substituted ketones from the benzimidate precursor.

| Nucleophile | Reagent Example | Product Type (after hydrolysis) |

| Hydride | Sodium borohydride | Amine |

| Organometallic | Phenylmagnesium bromide | Ketone |

| Enolates | Lithium diisopropylamide (LDA) activated ketone | β-Amino ketone |

Weaker nucleophiles, such as amines and alcohols, can also react with the imidate, often requiring acid catalysis to activate the imidate carbon. The reaction with primary amines, for instance, can lead to the formation of amidines, where the ethoxy group of the imidate is displaced by the amine. This transfunctionalization is a common reaction of imidates and is driven by the relative nucleophilicity of the incoming amine and the stability of the leaving group (ethanol).

Cyclization Reactions and Heterocycle Formation (e.g., 1,3-oxazines, quinazolines)

Benzimidates are valuable precursors for the synthesis of various nitrogen-containing heterocycles. Their ability to act as bifunctional electrophiles or to undergo annulation reactions makes them suitable substrates for constructing complex ring systems.

Quinazolines: A significant application of benzimidates is in the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of biological activities. frontiersin.orgorganic-chemistry.orgnih.govnih.govnih.govnih.govresearchgate.net Transition-metal-catalyzed C-H activation and annulation reactions of benzimidates with various coupling partners have emerged as a powerful strategy for quinazoline (B50416) synthesis. For example, rhodium(III)-catalyzed reaction of benzimidates with dioxazolones provides a direct route to highly substituted quinazolines. organic-chemistry.orgnih.govnih.gov In this process, the benzimidate acts as a directing group for the ortho-C-H activation of the aromatic ring, followed by annulation with the dioxazolone. The reaction proceeds under redox-neutral conditions, with the dioxazolone serving as an internal oxidant. organic-chemistry.orgnih.gov

| Catalyst System | Coupling Partner | Product | Reference |

| [Cp*RhCl2]2/AgBF4 | Dioxazolones | Substituted Quinazolines | organic-chemistry.orgnih.gov |

| Co(III) complexes | Dioxazolones | Substituted Quinazolines | nih.govnih.gov |

Transformations of the Aromatic Core and Ether Moieties

The aromatic ring of Ethyl 2-isopropoxy-4-methoxybenzimidate is adorned with two alkoxy groups, which significantly influence its reactivity, particularly in electrophilic aromatic substitution reactions. Additionally, the ether linkages themselves can be targets for chemical modification.

Derivatization Strategies at the Methoxy (B1213986) and Isopropoxy Positions

The methoxy and isopropoxy groups are generally stable ether linkages. However, under specific conditions, they can be cleaved to reveal the corresponding phenols. This dealkylation is typically achieved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr3). Selective cleavage of one ether group in the presence of the other can be challenging and would depend on subtle differences in their reactivity, with the isopropoxy group potentially being more labile under certain acidic conditions due to the greater stability of the secondary carbocation intermediate. Such transformations would unmask one or both phenolic hydroxyl groups, opening avenues for further derivatization, such as acylation or alkylation.

Electrophilic Aromatic Substitution Patterns

The isopropoxy and methoxy groups are both ortho-, para-directing and activating substituents for electrophilic aromatic substitution (EAS). vanderbilt.eduyoutube.comyoutube.comrsc.orglibretexts.orgresearchgate.net This is due to the ability of the oxygen lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. The combined directing effects of the 2-isopropoxy and 4-methoxy groups will strongly favor substitution at the positions ortho and para to these groups.

Given the substitution pattern of Ethyl 2-isopropoxy-4-methoxybenzimidate, the potential sites for electrophilic attack are C3, C5, and C6. The C5 position is para to the 2-isopropoxy group and ortho to the 4-methoxy group, making it a highly activated and sterically accessible site. The C3 position is ortho to both the 2-isopropoxy and 4-methoxy groups, which could lead to some steric hindrance. The C6 position is ortho to the imidate group, which is electron-withdrawing and deactivating, and meta to the 4-methoxy group, making it the least favored site for substitution. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C5 position.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO3, H2SO4 | Ethyl 2-isopropoxy-4-methoxy-5-nitrobenzimidate |

| Bromination | Br2, FeBr3 | Ethyl 5-bromo-2-isopropoxy-4-methoxybenzimidate |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | Ethyl 5-acetyl-2-isopropoxy-4-methoxybenzimidate |

Multi-Component Reactions Incorporating Ethyl 2-isopropoxy-4-methoxybenzimidate

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgnih.govfrontiersin.orgmdpi.commdpi.comresearchgate.net Imidates and related compounds can participate in certain types of MCRs, most notably the Ugi and Ugi-type reactions. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.netnih.gov

In a classical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like product. wikipedia.orgorganic-chemistry.org While imidates are not direct components in the classical Ugi reaction, their structural features can be incorporated into Ugi-type reactions. For instance, if Ethyl 2-isopropoxy-4-methoxybenzimidate were to be hydrolyzed in situ to the corresponding amide and alcohol, these could potentially participate in a Ugi reaction. More directly, the imidate itself could act as a precursor to an imine, a key intermediate in the Ugi reaction. For example, reaction of the imidate with a primary amine would generate an amidine, which could then potentially participate in a Ugi-type MCR.

The exploration of Ethyl 2-isopropoxy-4-methoxybenzimidate in MCRs remains an area with potential for the discovery of novel and efficient synthetic methodologies for the construction of complex molecular architectures.

Applications of Ethyl 2 Isopropoxy 4 Methoxybenzimidate As a Versatile Synthetic Intermediate

Construction of Complex Organic Scaffolds

The inherent structure of Ethyl 2-isopropoxy-4-methoxybenzimidate suggests its potential as a valuable tool for synthetic chemists aiming to construct intricate molecular frameworks. The imidate functionality can participate in a variety of chemical reactions, including cycloadditions and reactions with nucleophiles, which are foundational in the assembly of complex organic scaffolds.

Design and Synthesis of Polycyclic and Macrocyclic Architectures

The synthesis of polycyclic and macrocyclic compounds is a cornerstone of modern organic chemistry, with applications ranging from materials science to pharmaceuticals. While there is no specific literature detailing the use of Ethyl 2-isopropoxy-4-methoxybenzimidate in this context, related benzimidate structures have been explored in cycloaddition reactions. For instance, the general class of benzimidates can undergo [3+2] cycloaddition reactions with 2H-azirines, catalyzed by Lewis acids like zinc chloride, to yield multisubstituted imidazoles. This type of reaction could theoretically be applied to construct more complex polycyclic systems by incorporating the benzimidate into a larger molecular framework. However, without specific studies on Ethyl 2-isopropoxy-4-methoxybenzimidate, its efficacy and reactivity in such transformations remain speculative.

Application in Diversity-Oriented Synthesis for Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules to probe biological systems and discover new therapeutic agents. The goal of DOS is to efficiently generate a wide range of chemical scaffolds from a common starting material. Multicomponent reactions (MCRs) are often employed in DOS due to their ability to generate complexity in a single step.

While the specific application of Ethyl 2-isopropoxy-4-methoxybenzimidate in DOS is not documented, the benzimidate moiety, in general, could be a valuable component in the design of novel MCRs. The ability of the imidate to react with various nucleophiles and electrophiles could be harnessed to create diverse molecular skeletons. The isopropoxy and methoxy (B1213986) substituents on the aromatic ring could further influence the reactivity and provide points for diversification.

Role in Medicinal Chemistry Research (Synthetic Utility Focus)

The development of new pharmaceuticals often relies on the efficient synthesis of novel molecular entities. Synthetic intermediates that provide access to unique chemical scaffolds are therefore of high interest to medicinal chemists.

Precursor for Advanced Pharmaceutical Intermediates

The benzimidazole (B57391) scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.netimpactfactor.orgeurekaselect.comresearchgate.netnih.gov While Ethyl 2-isopropoxy-4-methoxybenzimidate is a benzimidate and not a benzimidazole, it could potentially serve as a precursor to substituted benzimidazole derivatives or other heterocyclic systems of medicinal interest. The transformation of a benzimidate to a benzimidazole would likely involve reaction with an appropriate amine-containing building block. The isopropoxy and methoxy groups on the aromatic ring could modulate the pharmacological properties of the resulting compounds.

Design and Synthesis of Compound Libraries (Focus on Chemical Scaffolds)

Combinatorial chemistry is a key technology for the rapid synthesis of large numbers of compounds, known as libraries, for high-throughput screening. wikipedia.orgnih.goviipseries.org The design of these libraries often revolves around a central chemical scaffold that can be readily functionalized.

Ethyl 2-isopropoxy-4-methoxybenzimidate could serve as a starting point for the construction of such libraries. The reactivity of the imidate functional group would allow for the introduction of various substituents, leading to a diverse set of final products. The solid-phase synthesis techniques commonly used in combinatorial chemistry could potentially be adapted for reactions involving this intermediate, facilitating the automated production of a compound library.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Isopropoxy 4 Methoxybenzimidate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For Ethyl 2-isopropoxy-4-methoxybenzimidate, ¹H, ¹³C, and ¹⁵N NMR would provide critical information about its molecular framework.

¹H NMR spectroscopy would be expected to reveal the number of chemically non-equivalent protons and their connectivity. The spectrum would likely show distinct signals for the ethyl, isopropoxy, and methoxy (B1213986) groups, as well as for the aromatic protons. The chemical shifts, integration values, and coupling patterns would be instrumental in confirming the presence and arrangement of these functional groups.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl-like).

¹⁵N NMR spectroscopy, although less common, would be invaluable for characterizing the nitrogen atom within the benzimidate functionality. The chemical shift of the nitrogen atom would provide insight into its hybridization and electronic environment.

Currently, there is no publicly available ¹H, ¹³C, or ¹⁵N NMR data for Ethyl 2-isopropoxy-4-methoxybenzimidate in peer-reviewed literature or spectral databases.

Infrared and Raman Spectroscopic Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their vibrational modes.

Infrared Spectroscopy of Ethyl 2-isopropoxy-4-methoxybenzimidate would be expected to show characteristic absorption bands for the C=N bond of the imidate group, C-O stretching vibrations for the ether and ester-like functionalities, C-H stretching for the aromatic and aliphatic parts, and aromatic C=C stretching bands.

Raman Spectroscopy would provide additional information, particularly for the non-polar bonds, and would be useful in identifying the C=N and aromatic ring vibrations.

No specific IR or Raman spectra for Ethyl 2-isopropoxy-4-methoxybenzimidate have been found in the public domain.

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For Ethyl 2-isopropoxy-4-methoxybenzimidate (C₁₃H₁₉NO₃), HRMS would be used to measure the exact mass of the molecular ion, which would confirm its elemental formula. Fragmentation patterns observed in the mass spectrum would offer further structural insights by revealing the stable fragments that the molecule breaks into.

Detailed experimental HRMS data and fragmentation analysis for this specific compound are not available in published research.

X-Ray Crystallography for Solid-State Structure Determination

There are no reports of the crystal structure of Ethyl 2-isopropoxy-4-methoxybenzimidate in crystallographic databases.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of Ethyl 2-isopropoxy-4-methoxybenzimidate. A validated HPLC method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase to achieve good separation from any impurities or starting materials.

Gas Chromatography (GC) could also be employed for purity assessment, provided the compound is sufficiently volatile and thermally stable. The choice of the column and temperature program would be critical for achieving a successful separation.

Specific HPLC or GC methods developed for the analysis of Ethyl 2-isopropoxy-4-methoxybenzimidate have not been documented in the scientific literature.

Theoretical and Computational Studies on Ethyl 2 Isopropoxy 4 Methoxybenzimidate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of a molecule. For Ethyl 2-isopropoxy-4-methoxybenzimidate, these calculations would provide valuable information about:

Molecular Orbital Analysis: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: These calculations would map the electron density surface, revealing the distribution of charge throughout the molecule. This helps in identifying electrophilic and nucleophilic sites.

Bonding Analysis: Theoretical methods can quantify the nature of the chemical bonds within the molecule, such as bond orders and the degree of covalent or ionic character.

While specific data for Ethyl 2-isopropoxy-4-methoxybenzimidate is not available, a hypothetical data table based on a typical DFT calculation is presented below for illustrative purposes.

Table 1: Hypothetical Quantum Chemical Properties of Ethyl 2-isopropoxy-4-methoxybenzimidate

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. Techniques like Bond Evolution Theory (BET) and Potential Energy Surface (PES) analysis can be employed to study the transformation of Ethyl 2-isopropoxy-4-methoxybenzimidate in chemical reactions.

Such studies would involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for a reaction, which is crucial for understanding reaction rates.

Visualizing Bond Formation and Cleavage: Tracking the changes in bond lengths and electron density throughout a reaction pathway.

Without specific studies on this compound, it is not possible to provide data on its reaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools for exploring these aspects.

Conformational Analysis: This involves identifying the stable conformers (different spatial arrangements of atoms) of Ethyl 2-isopropoxy-4-methoxybenzimidate and their relative energies. This is particularly important for understanding the molecule's preferred shapes.

Molecular Dynamics Simulations: MD simulations would model the movement of atoms in the molecule over time, providing insights into its dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent).

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry can predict various spectroscopic parameters, which can aid in the experimental characterization of a compound.

NMR and IR Spectra: Theoretical calculations can predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and the vibrational frequencies in Infrared (IR) spectroscopy. These predictions can be compared with experimental data to confirm the molecular structure.

Reactivity Descriptors: DFT calculations can be used to compute various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical Predicted Spectroscopic and Reactivity Data for Ethyl 2-isopropoxy-4-methoxybenzimidate

| Parameter | Hypothetical Value/Range | Method of Prediction |

|---|---|---|

| 1H NMR Chemical Shifts | 0.9 - 7.5 ppm | DFT (e.g., GIAO method) |

| 13C NMR Chemical Shifts | 14 - 165 ppm | DFT (e.g., GIAO method) |

| Key IR Frequencies | 1640 cm-1 (C=N stretch) | DFT Vibrational Analysis |

Future Research Trajectories for Ethyl 2 Isopropoxy 4 Methoxybenzimidate

Exploration of Undiscovered Reactivity Profiles and Novel Transformation Pathways

The benzimidate moiety is a versatile functional group, yet its full reactive potential, particularly in complex scaffolds like Ethyl 2-isopropoxy-4-methoxybenzimidate, is far from exhausted. Future research should focus on uncovering novel transformation pathways beyond established reactions. While benzimidates are known to be precursors for heterocycles and amides, their utility in more complex, multicomponent cascade reactions remains an area ripe for exploration. acs.org

Key research objectives could include:

Metal-Catalyzed Cross-Coupling Reactions: Investigating the activation of C-N or C-O bonds within the imidate group for novel cross-coupling strategies. This could lead to the development of unprecedented methods for constructing complex molecular architectures.

Cascade Reactions: Designing one-pot reactions where the imidate acts as a linchpin, initiating a sequence of bond-forming events to rapidly build molecular complexity. acs.org The specific alkoxy substituents on the target molecule could be used to tune electronic properties and control regioselectivity in these cascades.

Asymmetric Catalysis: Developing chiral catalysts that can engage with the imidate functionality to induce stereoselectivity, providing access to enantiomerically enriched products for various applications.

| Proposed Research Direction | Rationale | Potential Impact |

| Novel Metal-Catalyzed Cross-Coupling | The imidate group contains multiple potential sites for catalytic activation. | Creation of new C-C, C-N, and C-O bond-forming methodologies. |

| Design of Novel Cascade Reactions | The inherent reactivity of the imidate can be harnessed to trigger sequential bond formations. | Rapid synthesis of complex heterocyclic and acyclic compounds from simple precursors. |

| Development of Asymmetric Transformations | The prochiral nature of intermediates derived from the imidate allows for the introduction of chirality. | Access to optically active compounds and intermediates for specialized applications. |

Development of Sustainable and Economically Viable Synthetic Methodologies

Traditional synthetic routes to benzimidates and related compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions. eprajournals.com A critical future direction is the development of green, sustainable, and cost-effective methods for the synthesis of Ethyl 2-isopropoxy-4-methoxybenzimidate. Drawing inspiration from advances in the synthesis of related heterocyclic compounds like benzimidazoles, research can be directed toward environmentally benign processes. eprajournals.comnih.govnih.gov

Future research should prioritize:

Photocatalytic and Electrosynthetic Methods: Utilizing light or electricity to drive the synthesis under mild conditions, reducing the reliance on thermal energy and stoichiometric chemical oxidants or reductants. cnr.it

Solvent-Free or Green Solvent Reactions: Exploring reactions under solvent-free conditions or in sustainable media like deep eutectic solvents or biomass-derived solvents to minimize environmental impact. eprajournals.comnih.gov

Use of Renewable Feedstocks: Investigating synthetic pathways that begin from renewable, bio-based starting materials rather than petroleum-based feedstocks. eprajournals.com

| Proposed Research Direction | Rationale | Potential Impact |

| Photocatalysis and Electrosynthesis | These methods offer mild reaction conditions and alternative activation pathways, reducing waste and energy consumption. cnr.it | Lower environmental footprint, improved energy efficiency, and potentially novel reactivity. |

| Green Solvent Systems | Eliminating or replacing hazardous organic solvents is a core principle of green chemistry. eprajournals.com | Reduced pollution, improved process safety, and alignment with sustainability goals. |

| Bio-based Starting Materials | Shifting from fossil-fuel-derived to renewable feedstocks enhances the long-term sustainability of the chemical industry. eprajournals.com | Decreased reliance on finite resources and contribution to a circular economy. |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid discovery and optimization of new molecules necessitates the use of automated synthesis platforms. nih.govcognit.ca Integrating the synthesis of Ethyl 2-isopropoxy-4-methoxybenzimidate and its derivatives into such systems could significantly accelerate research. Automated platforms, including flow chemistry reactors and cartridge-based synthesizers, enable precise control over reaction parameters and facilitate the rapid generation of compound libraries. synplechem.comsigmaaldrich.com

Future work in this area should focus on:

Development of Flow Chemistry Protocols: Translating the batch synthesis of the target molecule into a continuous flow process for improved safety, scalability, and consistency.

Cartridge-Based Reagent Development: Creating pre-packaged reagent kits or cartridges that, when used with an automated synthesizer, allow for the facile derivatization of the core structure. sigmaaldrich.com This would empower researchers to quickly generate a library of analogues for screening.

AI-Informed Reaction Optimization: Coupling automated synthesis platforms with artificial intelligence (AI) algorithms to rapidly explore reaction space and identify optimal conditions for synthesis and derivatization, accelerating the discovery process. researchgate.net

| Proposed Research Direction | Rationale | Potential Impact |

| Continuous Flow Synthesis | Flow chemistry offers superior heat and mass transfer, enabling safer and more efficient production. nih.gov | Enhanced process control, improved scalability, and potential for telescoped multi-step syntheses. |

| Automated Library Generation | High-throughput synthesis allows for the rapid creation of diverse chemical libraries around the core scaffold. cognit.ca | Accelerated structure-activity relationship (SAR) studies and materials discovery. |

| AI-Driven Process Optimization | Machine learning algorithms can predict optimal reaction conditions more efficiently than traditional one-variable-at-a-time methods. researchgate.net | Faster development cycles, reduced resource consumption, and discovery of non-intuitive process windows. |

Potential in Advanced Materials Science Applications

While excluding polymeric and biomedical materials, the molecular structure of Ethyl 2-isopropoxy-4-methoxybenzimidate suggests its potential as a building block for other advanced functional materials. ox.ac.uk The aromatic core, combined with the coordinating potential of the imidate nitrogen and oxygen atoms, makes it an attractive candidate for applications in electronics and catalysis.

Future research could explore its utility as:

Ligands for Metal-Organic Frameworks (MOFs) or Catalysts: After hydrolysis or other transformations, the core structure could yield novel organic linkers for creating MOFs with tailored pore sizes and functionalities for gas storage or catalysis. The nitrogen and oxygen atoms also present potential coordination sites for developing novel metal complexes with catalytic activity. cnr.it

Components in Organic Electronics: The electron-rich aromatic system suggests potential for use in organic light-emitting devices (OLEDs) or organic photovoltaics (OPVs). mdpi.com Research could focus on synthesizing small-molecule derivatives and evaluating their photophysical and electronic properties.

Precursors for Functional Dyes and Sensors: Modification of the benzimidate structure could lead to the creation of novel chromophores. The potential for this scaffold to interact with specific analytes could be explored for the development of chemosensors.

| Proposed Research Direction | Rationale | Potential Impact |

| Precursor for Catalysts and MOFs | The molecule contains coordinating atoms (N, O) and a rigid aromatic core suitable for constructing porous materials or metal complexes. cnr.it | Development of new materials for catalysis, chemical separations, and gas storage. |

| Small Molecules for Organic Electronics | The substituted benzene (B151609) ring is a common feature in materials used for organic electronics. mdpi.com | Creation of novel emitters, charge-transport materials, or sensitizers for next-generation electronic devices. |

| Functional Dyes and Chemosensors | The aromatic structure can be functionalized to create compounds that interact with light and can be designed to bind selectively to ions or molecules. | New tools for analytical chemistry, environmental monitoring, and imaging. |

Investigation of its Role in Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry relies on the controlled organization of molecules through non-covalent interactions. nih.gov The structure of Ethyl 2-isopropoxy-4-methoxybenzimidate contains several features conducive to directing self-assembly, including potential hydrogen bond acceptors (N and O atoms), a π-rich aromatic system for stacking interactions, and flexible alkoxy chains. nih.gov

Future research should investigate:

Self-Assembly in Solution and on Surfaces: Studying how molecules of Ethyl 2-isopropoxy-4-methoxybenzimidate or its derivatives organize in solution or form ordered monolayers on solid substrates. This could lead to the formation of novel nanoscale patterns.

Formation of Liquid Crystals: The rod-like shape of the molecule suggests that with appropriate modification, it could exhibit liquid crystalline phases, a key property for display technologies.

Host-Guest Chemistry: Exploring the ability of the aromatic ring and its substituents to form inclusion complexes with other molecules, acting as a host for specific guests through van der Waals forces and hydrogen bonding. mdpi.com

| Proposed Research Direction | Rationale | Potential Impact |

| Controlled Self-Assembly | The molecule possesses functional groups capable of directing intermolecular interactions like hydrogen bonding and π-stacking. nih.gov | Bottom-up fabrication of nanostructured materials and functional surfaces. |

| Design of Liquid Crystalline Materials | Anisotropic molecular shapes are a prerequisite for liquid crystallinity. | Development of new materials for optical devices, displays, and sensors. |

| Host-Guest System Development | The electronic and steric features of the molecule could create a binding pocket for small molecule guests. nih.gov | Applications in molecular recognition, separation science, and encapsulation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.